A Technical Guide to 2-((4-Ethoxyphenyl)amino)-N-propylpropanamide (Propetamide)
A Technical Guide to 2-((4-Ethoxyphenyl)amino)-N-propylpropanamide (Propetamide)
Executive Summary: This technical guide provides a comprehensive scientific overview of Propetamide, a substituted anilino-propanamide compound. While specific research on Propetamide is not extensively available in public literature, this document consolidates its known chemical properties and proposes a robust framework for its synthesis and preliminary biological evaluation. By analyzing its structural motifs and drawing parallels with functionally related molecules, we outline potential avenues for pharmacological investigation. This guide is intended for researchers and drug development professionals, offering a foundational understanding and actionable protocols to explore the therapeutic potential of this molecule.
Chemical Identity and Physicochemical Properties
Propetamide is an organic compound characterized by a core alanine structure modified with an N-propylamide group and a 4-ethoxyphenylamino (p-phenetidino) substituent at the alpha-carbon. This structure places it within the broad class of amino acid amides, a scaffold prevalent in many biologically active molecules.
Nomenclature and Chemical Identifiers
The formal identification of this compound is established through standardized chemical nomenclature and registration numbers.
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IUPAC Name: 2-(4-ethoxyanilino)-N-propylpropanamide[1].
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Common Synonyms: Propetamide, 2-((4-Ethoxyphenyl)amino)-N-propylpropanamide, Etapromide[1].
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CAS Number: 730-07-4[1].
Physicochemical Data
A summary of key computed physicochemical properties is crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 250.34 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 2.9 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Structural Elucidation
The two-dimensional structure of Propetamide reveals its key functional groups: an ether, a secondary amine, and a secondary amide. The molecule is chiral at the alpha-carbon of the propanamide moiety.
Caption: 2D structure of 2-(4-ethoxyanilino)-N-propylpropanamide.
Proposed Synthesis Pathway and Protocol
A robust synthesis is fundamental to enabling further research. While specific literature for Propetamide's synthesis is sparse, a logical and reliable pathway can be designed based on standard organic chemistry principles for amide bond formation. The most direct approach involves the coupling of a carboxylic acid precursor with an amine.
Retrosynthetic Analysis
The key disconnection is at the amide bond, which retrosynthetically yields N-propylamine and 2-(4-ethoxyanilino)propanoic acid. The latter can be formed from p-phenetidine (4-ethoxyaniline) and a 2-halopropanoic acid derivative.
Proposed Synthesis Workflow
The proposed synthesis is a standard amide coupling reaction. This method is chosen for its high efficiency, mild reaction conditions, and broad substrate scope, making it a trustworthy and reproducible method in medicinal chemistry.[2][3]
Caption: Proposed workflow for the synthesis and purification of Propetamide.
Experimental Protocol: Amide Coupling Synthesis
This protocol is a self-validating system, employing well-characterized reagents and standard procedures for monitoring and purification.
Objective: To synthesize 2-((4-Ethoxyphenyl)amino)-N-propylpropanamide.
Materials:
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2-(4-ethoxyanilino)propanoic acid (1.0 eq)
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N-propylamine (1.1 eq)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
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DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate, Saturated NaHCO₃ solution, Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of 2-(4-ethoxyanilino)propanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes. The use of HATU is critical as it is a highly effective coupling agent that minimizes side reactions and preserves chirality.[3]
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Amine Addition: Add N-propylamine (1.1 eq) to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes are essential to remove unreacted starting materials, coupling reagents, and DMF.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Propetamide.
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Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Pharmacology and Investigational Strategy
The pharmacological profile of Propetamide has not been extensively characterized. However, its chemical structure provides a basis for formulating hypotheses about its potential biological activities and for designing a logical screening strategy.
Analysis of Structural Motifs
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Anilino-Amide Scaffold: This core is present in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5]
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p-Phenetidino Group: The 4-ethoxy-aniline moiety is a bioisostere of the 4-hydroxy-aniline group found in acetaminophen. While their mechanisms may differ, this suggests a potential for interaction with pathways involved in pain and inflammation.[6]
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N-propylpropanamide: This portion of the molecule contributes to its overall lipophilicity and can influence receptor binding, membrane permeability, and metabolic stability.[7]
Potential Therapeutic Targets
Based on its structure, Propetamide could be investigated for activity in several areas:
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Anti-inflammatory and Analgesic Activity: Given the structural similarities to other acetamide and benzamide derivatives, screening for inhibition of inflammatory pathways (e.g., cytokine production, COX enzyme activity) or for analgesic effects in relevant models is a logical starting point.[4][6]
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GPCR Modulation: Many small molecule amides act as modulators of G-protein coupled receptors (GPCRs). Screening Propetamide against a panel of GPCRs could uncover novel activity.[2][8]
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Antioxidant Properties: The aniline moiety could potentially confer antioxidant or radical-scavenging properties, a feature seen in other pyrrole and acetamide derivatives.[4][9]
Proposed Investigational Workflow
A tiered screening approach ensures a resource-efficient and logical progression from broad preliminary assays to more specific mechanistic studies.
Caption: A logical screening cascade for evaluating Propetamide's bioactivity.
Conclusion and Future Directions
Propetamide (2-((4-Ethoxyphenyl)amino)-N-propylpropanamide) represents an under-explored chemical entity with potential for biological activity based on its structural features. This guide provides the necessary foundational information to initiate its scientific investigation, including a confirmed chemical identity, a reliable synthesis protocol, and a logical framework for pharmacological screening.
Future research should focus on executing the proposed synthesis and purification, followed by the systematic biological evaluation outlined in the investigational workflow. Elucidating its mechanism of action and assessing its pharmacokinetic and safety profiles will be critical next steps in determining its potential as a lead compound for drug development.
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